molecular formula C12H15NO2 B13321615 6-(3-Methoxyphenyl)-2-piperidone

6-(3-Methoxyphenyl)-2-piperidone

Cat. No.: B13321615
M. Wt: 205.25 g/mol
InChI Key: YQBTXYCORPPMQD-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-2-piperidone is an organic compound that belongs to the class of piperidones It features a piperidone ring substituted with a 3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methoxyphenyl)-2-piperidone typically involves the reaction of 3-methoxybenzaldehyde with piperidone under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Methoxyphenyl)-2-piperidone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the piperidone ring to a piperidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of halogenated methoxyphenyl derivatives.

Scientific Research Applications

6-(3-Methoxyphenyl)-2-piperidone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-2-piperidone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    6-(3-Hydroxyphenyl)-2-piperidone: Similar structure but with a hydroxyl group instead of a methoxy group.

    6-(3-Methylphenyl)-2-piperidone: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 6-(3-Methoxyphenyl)-2-piperidone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may also affect its interaction with biological targets.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

6-(3-methoxyphenyl)piperidin-2-one

InChI

InChI=1S/C12H15NO2/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(14)13-11/h2,4-5,8,11H,3,6-7H2,1H3,(H,13,14)

InChI Key

YQBTXYCORPPMQD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CCCC(=O)N2

Origin of Product

United States

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